molecular formula C5H11N3O B15256403 2-(Azetidin-1-yl)-N'-hydroxyethanimidamide

2-(Azetidin-1-yl)-N'-hydroxyethanimidamide

Cat. No.: B15256403
M. Wt: 129.16 g/mol
InChI Key: DHDNZQWTSLGPKK-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-N’-hydroxyethanimidamide is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-N’-hydroxyethanimidamide can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Another method involves the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones under microwave irradiation . This green and practical method allows for the rapid synthesis of azetidine derivatives with high yields.

Industrial Production Methods

Industrial production methods for 2-(Azetidin-1-yl)-N’-hydroxyethanimidamide are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted azetidine derivatives.

Scientific Research Applications

2-(Azetidin-1-yl)-N’-hydroxyethanimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the azetidine ring can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-N’-hydroxyethanimidamide is unique due to its specific structural features and potential applications. Its azetidine ring provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

2-(azetidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C5H11N3O/c6-5(7-9)4-8-2-1-3-8/h9H,1-4H2,(H2,6,7)

InChI Key

DHDNZQWTSLGPKK-UHFFFAOYSA-N

Isomeric SMILES

C1CN(C1)C/C(=N/O)/N

Canonical SMILES

C1CN(C1)CC(=NO)N

Origin of Product

United States

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